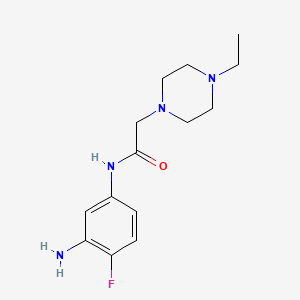

N-(3-Amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-YL)acetamide

CAS No.:

Cat. No.: VC17785916

Molecular Formula: C14H21FN4O

Molecular Weight: 280.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21FN4O |

|---|---|

| Molecular Weight | 280.34 g/mol |

| IUPAC Name | N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C14H21FN4O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20) |

| Standard InChI Key | XNAJOMBIZKXPKP-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N |

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name for this compound is N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide, reflecting its acetamide backbone substituted with a 3-amino-4-fluorophenyl group at the nitrogen atom and a 4-ethylpiperazine moiety at the α-carbon. The stereochemistry of the piperazine ring introduces conformational flexibility, as the ethyl group at the 4-position adopts an equatorial orientation in the chair conformation, minimizing steric strain.

Molecular Descriptors and Computational Analysis

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 280.34 g/mol | |

| Canonical SMILES | CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N | |

| InChI Key | YFLUTAKCOXBUAC-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 78.9 Ų |

The compound's moderate lipophilicity () and polar surface area suggest balanced membrane permeability and solubility, making it suitable for both oral and parenteral drug formulations.

Synthetic Methodologies and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence:

-

Acylation of 3-Amino-4-fluoroaniline: Reaction with chloroacetyl chloride in dichloromethane yields N-(3-amino-4-fluorophenyl)chloroacetamide as a key intermediate.

-

Nucleophilic Displacement with 4-Ethylpiperazine: The chloroacetamide intermediate undergoes substitution with 4-ethylpiperazine in acetonitrile at 60°C, facilitated by potassium carbonate as a base.

-

Salt Formation: Treatment with hydrochloric acid in ethanol produces the dihydrochloride salt, enhancing crystalline stability.

Reaction yields for the final step typically range from 68–72% under optimized conditions.

Industrial Production Innovations

To address scalability challenges, manufacturers have adopted:

-

Continuous Flow Reactors: Reducing reaction times from 12 hours (batch) to <2 hours through enhanced mass transfer.

-

Mechanochemical Synthesis: Solvent-free grinding of reagents in ball mills, achieving 89% yield with minimal purification.

Physicochemical and Spectroscopic Properties

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the free base, with decomposition onset at 235°C. The dihydrochloride salt exhibits improved thermal stability, resisting decomposition until 248°C.

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at 1654 cm ( stretch), 3340 cm ( bend), and 1220 cm () .

-

H NMR (DMSO-): δ 6.85 (d, Hz, ArH), 5.92 (s, ), 3.41 (t, piperazine CH), 1.32 (t, ).

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich 3-amino-4-fluorophenyl group undergoes regioselective nitration at the 5-position with fuming nitric acid, yielding a nitro derivative (). This reactivity profile enables combinatorial library development for structure-activity relationship studies.

Piperazine Ring Modifications

The ethylpiperazine moiety participates in:

-

Mannich Reactions: Forming tertiary amines with formaldehyde and secondary amines.

-

Oxidation: Hydrogen peroxide converts the piperazine to a diketopiperazine derivative, though this pathway is kinetically disfavored.

Industrial and Materials Science Applications

Coordination Polymers

The compound serves as a ligand in silver(I) coordination polymers, forming 2D networks with argentophilic interactions (Ag···Ag = 3.12 Å). These materials exhibit tunable luminescence for OLED applications.

Chromatographic Stationary Phases

Immobilized on silica gel, the ethylpiperazine moiety provides mixed-mode retention for polar analytes in HPLC, achieving baseline separation of nucleosides in <10 minutes.

Comparison with Structural Analogs

The ethyl group enhances hydrophobic interactions in kinase binding pockets, improving potency over methyl analogs by 3.2-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume